molecular formula C21H33NO4S B2444236 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one CAS No. 2097883-13-9

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one

Cat. No.: B2444236
CAS No.: 2097883-13-9
M. Wt: 395.56
InChI Key: XNQIOGNKSISHAN-UHFFFAOYSA-N
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Description

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C21H33NO4S and its molecular weight is 395.56. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

  • A related compound, PF-04455242, identified as a κ-opioid receptor (KOR) antagonist, has shown potential for treating depression and addiction disorders. This compound demonstrated selectivity for KORs, exhibiting antidepressant-like efficacy and the ability to attenuate the behavioral effects of stress. Its pharmacological profile suggests it could inform the development of treatments for conditions associated with KORs (Grimwood et al., 2011).

Chemical Synthesis and Structural Characterization

  • Various derivatives of piperidines, including compounds structurally related to the query compound, have been synthesized and characterized, highlighting the versatility of these molecules in chemical synthesis. For instance, the synthesis and crystal structure of derivatives like 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been detailed, showing the potential for structural modification and exploration of new compounds (Prasad et al., 2008).

Potential for Material Science and Engineering Applications

  • Piperidinium ionic liquids, featuring piperidinyl groups, have been studied for their solvent properties, offering insights into their potential applications in material science and engineering. The influence of alkyl-chain length and functional groups on the cation on polarity and other properties was investigated, providing a foundation for the development of new materials with tailored properties (Lee, 2011).

Exploration in Medicinal Chemistry

  • Research into the biological activity of piperidine derivatives explores their potential as drug candidates, including for the treatment of Alzheimer’s disease. For example, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE), a target in Alzheimer's disease research (Rehman et al., 2018).

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO4S/c1-4-14-26-19-10-7-18(8-11-19)9-12-21(23)22-13-5-6-20(15-22)27(24,25)16-17(2)3/h7-8,10-11,17,20H,4-6,9,12-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQIOGNKSISHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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